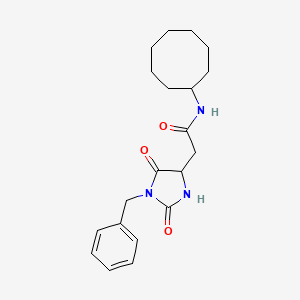
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-cyclooctylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide: is a synthetic organic compound characterized by its unique imidazolidinyl and cyclooctylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide typically involves the following steps:
Formation of the Imidazolidinyl Ring: The imidazolidinyl ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Benzylation: The imidazolidinyl ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Acylation: The benzylated imidazolidinyl compound is acylated with cyclooctylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activities.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
2-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-cyclooctylacetamide can be compared with other similar compounds, such as:
- 3-(1-Benzyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
- 3-[(4S)-2,5-dioxo-1-(phenylmethyl)-4-imidazolidinyl]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C20H27N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-cyclooctylacetamide |
InChI |
InChI=1S/C20H27N3O3/c24-18(21-16-11-7-2-1-3-8-12-16)13-17-19(25)23(20(26)22-17)14-15-9-5-4-6-10-15/h4-6,9-10,16-17H,1-3,7-8,11-14H2,(H,21,24)(H,22,26) |
InChI Key |
LWUNVQAAZFMZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















